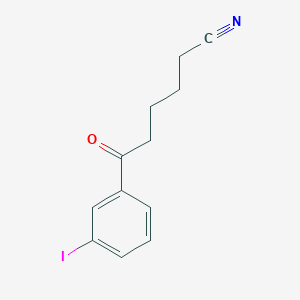

6-(3-Iodophenyl)-6-oxohexanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

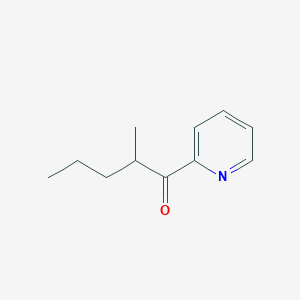

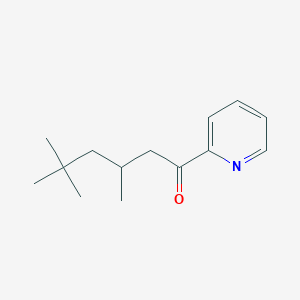

“6-(3-Iodophenyl)-6-oxohexanenitrile” is a complex organic compound. It contains an iodophenyl group, a nitrile group, and a ketone group. The iodophenyl group consists of a phenyl ring (a six-membered carbon ring) with an iodine atom attached. The nitrile group (-CN) contains a carbon triple-bonded to a nitrogen. The ketone group (C=O) consists of a carbon double-bonded to an oxygen .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic acids or their derivatives. Boronic acids are considered valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of "6-(3-Iodophenyl)-6-oxohexanenitrile" .Molecular Structure Analysis

The molecular structure of “6-(3-Iodophenyl)-6-oxohexanenitrile” would be expected to feature the characteristic groups mentioned in the description. The iodophenyl group would contribute to the aromaticity of the molecule, while the nitrile and ketone groups would introduce polar characteristics .Chemical Reactions Analysis

The chemical reactions involving “6-(3-Iodophenyl)-6-oxohexanenitrile” would likely depend on the reactivity of its functional groups. The iodophenyl group could undergo electrophilic aromatic substitution reactions, while the nitrile and ketone groups could participate in various addition and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(3-Iodophenyl)-6-oxohexanenitrile” would be influenced by its molecular structure. The presence of the iodophenyl, nitrile, and ketone groups would be expected to confer certain properties, such as polarity and potential for hydrogen bonding .科学的研究の応用

Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds are characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They are screened for antimicrobial activity .

Additionally, ligands of the Gi protein-coupled adenosine A3 receptor (A3R) are receiving increasing interest as therapeutic tools for the treatment of a number of pathological conditions of the central and peripheral nervous systems (CNS and PNS, respectively) . Their safe pharmacological profiles emerging from clinical trials on different pathologies (e.g., rheumatoid arthritis, psoriasis, and fatty liver diseases) confer a realistic translational potential to these compounds .

-

Industrial Organic Synthesis : “6-(3-Iodophenyl)-6-oxohexanenitrile” could potentially be used in industrial organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes. It also involves the study and application of different techniques and methods to carry out reactions efficiently, cleanly, and safely .

-

Coupling Reactions : Compounds similar to “6-(3-Iodophenyl)-6-oxohexanenitrile”, such as 3-Iodophenol, participate in a variety of coupling reactions . In these reactions, the iodide substituent is displaced. Well-cited examples include thiolate and amine nucleophiles . These reactions are often used in the synthesis of complex organic molecules .

-

Industrial Organic Synthesis : “6-(3-Iodophenyl)-6-oxohexanenitrile” could potentially be used in industrial organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes. It also involves the study and application of different techniques and methods to carry out reactions efficiently, cleanly, and safely .

-

Coupling Reactions : Compounds similar to “6-(3-Iodophenyl)-6-oxohexanenitrile”, such as 3-Iodophenol, participate in a variety of coupling reactions . In these reactions, the iodide substituent is displaced. Well-cited examples include thiolate and amine nucleophiles . These reactions are often used in the synthesis of complex organic molecules .

Safety And Hazards

将来の方向性

The future directions for research involving “6-(3-Iodophenyl)-6-oxohexanenitrile” could be numerous, given the versatility of its functional groups. For instance, it could be explored for potential applications in medicinal chemistry, given the known biological activity of iodophenyl-containing compounds .

特性

IUPAC Name |

6-(3-iodophenyl)-6-oxohexanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12INO/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14/h4-6,9H,1-3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECOPSDWOKBWGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CCCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642250 |

Source

|

| Record name | 6-(3-Iodophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Iodophenyl)-6-oxohexanenitrile | |

CAS RN |

898767-95-8 |

Source

|

| Record name | 6-(3-Iodophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。